5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by its unique molecular structure and biological activity. The compound has the molecular formula and a molecular weight of approximately 170.123 g/mol. It is recognized for its potential applications in medicinal chemistry and other scientific fields due to the presence of hydroxyl and carboxylic acid functional groups, which facilitate various chemical interactions and modifications .
This compound is classified under the broader category of pyrimidine derivatives, which are known for their diverse biological activities. It is relevant in medicinal chemistry, particularly in the development of pharmaceuticals. The compound's CAS number is 90109-74-3, and it has been documented in various chemical databases such as PubChem and ChemSrc .
The synthesis of 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxylic acid typically involves a multi-step process. One common method includes the reaction of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium methoxide or sodium ethoxide. This reaction leads to the formation of the pyrimidine ring through cyclization, followed by subsequent esterification to introduce the carboxylic acid group.
The molecular structure of 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxylic acid consists of a pyrimidine ring substituted with hydroxyl groups at positions 5 and 6, a methyl group at position 2, and a carboxylic acid group at position 4. This substitution pattern is crucial for its biological activity.
5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions expand the compound's utility in synthesizing more complex molecules or derivatives that may exhibit enhanced biological properties.
The mechanism by which 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxylic acid exerts its effects is primarily linked to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its hydroxyl and carboxylic acid groups. These interactions can influence enzymatic activity or receptor binding, contributing to its pharmacological profile.
While specific data on density and boiling points are not readily available for this compound, it is known to be soluble in polar solvents due to its hydroxyl and carboxylic acid functionalities.
5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid has several scientific applications:
5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid represents a structurally distinct pyrimidine derivative that has garnered interest in antiviral drug discovery programs. While its specific discovery timeline in antiviral research is not fully documented in public literature, it emerged during medicinal chemistry explorations of dihydroxypyrimidine carboxylates as biologically active scaffolds. Chemically classified as a multiply oxygenated pyrimidine bearing a carboxylic acid function at C4 and methyl substituent at C2, its structure (Molecular Formula: C₆H₆N₂O₄; CAS Registry Number unavailable) positions it within a broader class of pyrimidine derivatives recognized for pharmacological potential. Early synthetic routes likely involved condensation approaches similar to those used for analogous 5,6-dihydroxypyrimidine-4-carboxylates, where multi-component reactions or cyclization of ureas with β-keto esters could yield the core [6]. Its emergence coincided with heightened interest in pyrimidine-based antivirals during the 2000s-2010s, particularly targeting viral enzymes like polymerases and proteases. The presence of both the dihydroxy motif and carboxylic acid group immediately suggested potential for metal ion coordination and hydrogen bonding – key interactions for inhibiting metalloenzymes commonly found in viral replication machinery. This physicochemical profile prompted its inclusion in screening libraries and structure-activity relationship (SAR) studies focused on nucleoside analog alternatives, particularly against challenging RNA viruses like Hepatitis C Virus (HCV) and influenza, where polymerase targets are paramount [1] [6].
This compound exemplifies a versatile pharmacophoric scaffold central to designing enzyme inhibitors, primarily due to its capacity for multifaceted molecular interactions. The pyrimidine ring serves as a stable, planar core allowing predictable vectorial display of key substituents. Crucially, the juxtaposed 5,6-dihydroxy groups and the C4-carboxylic acid create a highly polar region capable of acting as a metal-chelating "warhead". This motif is structurally analogous to known inhibitors of metalloenzymes, suggesting potential to coordinate divalent cations (Mg²⁺, Mn²⁺) frequently found in the active sites of viral polymerases or integrases [1] [7]. The carboxylic acid can engage in strong ionic interactions or hydrogen bonding with basic residues (e.g., arginine, lysine, histidine) within enzyme binding pockets. The C2-methyl group provides a modest lipophilic element, enhancing membrane permeability and influencing binding site fit through steric and hydrophobic effects – a critical balance for achieving cell-based activity [6] [7].
Table 1: Key Physicochemical Properties and Pharmacophoric Features of 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic Acid
Property/Feature | Description | Significance in Drug Design |
---|---|---|
Molecular Formula | C₆H₆N₂O₄ | Defines atomic composition and molecular weight (~170.13 g/mol) |
IUPAC Name | 5,6-Dihydroxy-2-methyl-4-pyrimidinecarboxylic acid | Precise chemical identification |
Key Substituents | 5,6-Dihydroxy; C4-carboxylic acid; C2-methyl | Forms the core pharmacophore |
Hydrogen Bond Donors | 3 (Two phenolic OH, carboxylic OH) | High potential for H-bonding with enzyme active sites |
Hydrogen Bond Acceptors | 5 (Carbonyl O, carboxylic O, pyrimidine N1, N3) | Enhances binding affinity and solubility |
Acid/Base Character | Carboxylic acid (pKa ~4-5); Phenolic hydroxyls (pKa variable, likely >8) | Impacts ionization state, solubility (especially pH-dependent), and cell penetration |
Metal Chelation | High potential via 5,6-dihydroxy and carboxylate | Critical for targeting metalloenzymes (e.g., polymerases, endonucleases) |
Structural Diversity | Points for modification: Carboxylic acid (prodrugs/amides), C2, C5, C6 | Enables extensive SAR exploration and optimization of ADME/PK properties |
Pyrimidine-based scaffolds, including this dihydroxy-carboxylate variant, are recognized as privileged structures in medicinal chemistry. They act as effective bioisosteres for phenyl rings and other aromatic systems, often improving solubility, reducing metabolic lability, and enhancing target affinity through superior hydrogen-bonding capacity [7]. The synthetic accessibility of pyrimidines allows for extensive diversification at C2 (via modification of the methyl group or its replacement), C4 (via derivatization of the carboxylic acid into esters, amides, or prodrugs), and potentially at the hydroxy groups (though often their integrity is crucial for activity). This enables systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties [6] [7].
The primary therapeutic significance of 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxylic acid lies in its potential to inhibit viral RNA-dependent RNA polymerases (RdRp), essential enzymes for replication in RNA viruses like HCV, influenza, and others. Viral RdRps, such as HCV NS5B, are structurally characterized by a right-hand fold (palm, fingers, thumb domains) and possess a conserved catalytic core within the palm domain featuring a GDD motif that coordinates two divalent metal ions (Mg²⁺ or Mn²⁺). These ions are critical for the nucleotidyl transfer reaction during RNA synthesis [1].
Compounds featuring vicinal dihydroxy or hydroxy-acid motifs, analogous to 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxylic acid, are hypothesized to function as polymerase active site inhibitors by mimicking the pyrophosphate (PPi) group released during nucleotide incorporation or the 3'-OH of the nascent RNA chain. They can directly chelate the catalytic metal ions within the polymerase active site, disrupting the essential geometry required for phosphodiester bond formation [1]. Furthermore, the planar pyrimidine ring can engage in π-stacking or van der Waals interactions with aromatic residues lining the binding pocket, while the carboxylic acid can form salt bridges with conserved basic residues (e.g., arginine). The C2-methyl group can occupy a nearby hydrophobic niche, enhancing binding affinity [1] [7].
Table 2: Viral Polymerase Targets and Inhibitor Classes Relevant to Pyrimidine Scaffolds
Virus | Polymerase | Inhibitor Class | Representative Drugs/Candidates | Role of Pyrimidine/Related Motifs |
---|---|---|---|---|
Hepatitis C (HCV) | NS5B RdRp | Nucleoside Inhibitors (NIs) | Sofosbuvir (Prodrug of 2'-F-2'-C-methyluridine-5'-triphosphate) | Pyrimidine base incorporated, acts as chain terminator |
Non-Nucleoside Inhibitors (NNIs) | Dasabuvir, Filibuvir (PF-868554) | Pyrimidine core acts as scaffold binding allosteric sites | ||
Pyrophosphate (PPi) Mimetics | Early experimental compounds | Dihydroxy/carboxylate motifs mimic PPi, chelate Mg²⁺ | ||
Influenza | PA-PB1-PB2 Complex | Endonuclease Inhibitors | Baloxavir marboxil (Targets PA) | Chelates active site Mn²⁺ ions (not pyrimidine based, but similar chelation principle) |
PB2 Cap-Binding Inhibitors | Pimodivir (VX-787) | Often utilize nitrogen heterocycles (incl. pyrimidines) for cap mimicry | ||
General RdRp Targets | Catalytic Site | Nucleotide/Nucleoside Analogs | Remdesivir (Adenosine analog) | Relies on modified nucleobase (often purine/pyrimidine) |
Catalytic Site | Direct Active Site Binders | Experimental (e.g., dihydroxy-pyrimidine carboxylates) | Chelate catalytic metals, mimic pyrophosphate or primer 3'-end |
Although direct clinical data specifically for 5,6-dihydroxy-2-methyl-pyrimidine-4-carboxylic acid as a drug candidate is limited in the public domain, its structural features place it firmly within the class of investigational PPi mimetics and active-site directed metalloenzyme inhibitors. Its exploration reflects medicinal chemistry strategies aimed at overcoming limitations of nucleoside analogs (e.g., requirement for intracellular phosphorylation, chain termination) and non-nucleoside allosteric inhibitors (e.g., lower barrier to resistance, subtype specificity) [1] [7]. By targeting the highly conserved catalytic metal ions, such scaffolds hold promise for broader activity across viral genotypes and potentially across different virus families utilizing structurally similar polymerase active sites. Research continues to explore optimized derivatives (e.g., prodrugs of the carboxylic acid, modifications at C2 and the hydroxy groups) to enhance potency, pharmacokinetics, and ultimately clinical efficacy against resistant viral infections [1] [6] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: